molecular formula C16H12ClNO6 B5887672 2-ethoxy-4-formylphenyl 2-chloro-4-nitrobenzoate

2-ethoxy-4-formylphenyl 2-chloro-4-nitrobenzoate

Cat. No. B5887672
M. Wt: 349.72 g/mol
InChI Key: XIZLODGFUGXCDB-UHFFFAOYSA-N
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Description

2-ethoxy-4-formylphenyl 2-chloro-4-nitrobenzoate, also known as EFPCNB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is synthesized through a complex process that involves various chemical reactions. EFPCNB has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-formylphenyl 2-chloro-4-nitrobenzoate is not fully understood, but it is believed to involve the interaction of the compound with specific receptors in the body. 2-ethoxy-4-formylphenyl 2-chloro-4-nitrobenzoate has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs to treat pain and inflammation.
Biochemical and Physiological Effects:
2-ethoxy-4-formylphenyl 2-chloro-4-nitrobenzoate has been shown to exhibit a range of biochemical and physiological effects. In animal studies, 2-ethoxy-4-formylphenyl 2-chloro-4-nitrobenzoate has been shown to reduce inflammation and pain, as well as improve cognitive function. 2-ethoxy-4-formylphenyl 2-chloro-4-nitrobenzoate has also been shown to exhibit antioxidant and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-ethoxy-4-formylphenyl 2-chloro-4-nitrobenzoate for lab experiments is its high purity and stability, which makes it easy to handle and use in experiments. However, 2-ethoxy-4-formylphenyl 2-chloro-4-nitrobenzoate is also known to be highly toxic and requires careful handling to avoid exposure. Additionally, the synthesis of 2-ethoxy-4-formylphenyl 2-chloro-4-nitrobenzoate is complex and requires specialized equipment and expertise, which can limit its use in some laboratory settings.

Future Directions

There are several potential future directions for research on 2-ethoxy-4-formylphenyl 2-chloro-4-nitrobenzoate. One area of interest is the development of new drugs based on the anti-inflammatory and analgesic properties of 2-ethoxy-4-formylphenyl 2-chloro-4-nitrobenzoate. Another area of interest is the use of 2-ethoxy-4-formylphenyl 2-chloro-4-nitrobenzoate in organic electronic devices, where its excellent electron transport properties could lead to the development of more efficient and cost-effective devices. Additionally, further research is needed to fully understand the mechanism of action of 2-ethoxy-4-formylphenyl 2-chloro-4-nitrobenzoate and its potential applications in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-ethoxy-4-formylphenyl 2-chloro-4-nitrobenzoate involves several steps, starting with the reaction of 2-chloro-4-nitrobenzoic acid with thionyl chloride to form 2-chloro-4-nitrobenzoyl chloride. This compound is then reacted with 2-ethoxy-4-formylaniline in the presence of a base to produce 2-ethoxy-4-formylphenyl 2-chloro-4-nitrobenzoate. The synthesis process is complex and requires careful attention to detail to ensure the purity and yield of the final product.

Scientific Research Applications

2-ethoxy-4-formylphenyl 2-chloro-4-nitrobenzoate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of organic electronics. 2-ethoxy-4-formylphenyl 2-chloro-4-nitrobenzoate has been shown to exhibit excellent electron transport properties, making it a potential candidate for use in organic electronic devices such as solar cells, transistors, and light-emitting diodes.

properties

IUPAC Name

(2-ethoxy-4-formylphenyl) 2-chloro-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO6/c1-2-23-15-7-10(9-19)3-6-14(15)24-16(20)12-5-4-11(18(21)22)8-13(12)17/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZLODGFUGXCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethoxy-4-formylphenyl) 2-chloro-4-nitrobenzoate

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